molecular formula C14H10N4OS B14161856 N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 332389-66-9

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B14161856
CAS No.: 332389-66-9
M. Wt: 282.32 g/mol
InChI Key: JMJLEBWTWRSAQN-UHFFFAOYSA-N
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Description

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanophenyl group, a carbamothioyl group, and a pyridine-3-carboxamide moiety. Its molecular formula is C13H9N3OS, and it is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 2-cyanophenyl isothiocyanate with pyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)pyridine-2-carboxamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • N-(3-Cyanophenyl)-2-methylpropanamide

Uniqueness

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets and improve its stability under various conditions .

Properties

CAS No.

332389-66-9

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H10N4OS/c15-8-10-4-1-2-6-12(10)17-14(20)18-13(19)11-5-3-7-16-9-11/h1-7,9H,(H2,17,18,19,20)

InChI Key

JMJLEBWTWRSAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CN=CC=C2

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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